
N,N-dimethyl-2-piperazin-1-yl-isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-piperazin-1-yl-isobutyramide, also known as DIPI, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. DIPI is a piperazine derivative that has been synthesized through a variety of methods and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N,N-dimethyl-2-piperazin-1-yl-isobutyramide is not yet fully understood. However, it has been found to bind to metal ions, such as copper, and form stable complexes. These metal complexes have been found to have potential applications in various fields, including catalysis and drug development.
Biochemical and Physiological Effects:
N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been found to have antioxidant properties and can protect cells from oxidative stress. N,N-dimethyl-2-piperazin-1-yl-isobutyramide has also been found to have anti-inflammatory properties and can reduce inflammation in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-2-piperazin-1-yl-isobutyramide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been found to have low toxicity and is generally considered safe for use in lab experiments. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N,N-dimethyl-2-piperazin-1-yl-isobutyramide. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets. Additionally, research could focus on developing new metal complexes using N,N-dimethyl-2-piperazin-1-yl-isobutyramide as a ligand and exploring their potential applications in various fields. Another area of research could focus on exploring the potential applications of N,N-dimethyl-2-piperazin-1-yl-isobutyramide in medicine, particularly in the development of new drugs.
Méthodes De Synthèse
N,N-dimethyl-2-piperazin-1-yl-isobutyramide can be synthesized through several methods, including the reaction of 2-piperazinecarboxylic acid with isobutyryl chloride in the presence of N,N-dimethylformamide (DMF) and triethylamine (TEA). Another method involves the reaction of 2-piperazinecarboxylic acid with isobutyric anhydride in the presence of TEA. N,N-dimethyl-2-piperazin-1-yl-isobutyramide can also be synthesized through the reaction of 2-piperazinecarboxylic acid with isobutyramide in the presence of TEA.
Applications De Recherche Scientifique
N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have various scientific research applications, including its use as a ligand in the synthesis of metal complexes. It has also been used as a building block in the synthesis of other piperazine derivatives. Additionally, N,N-dimethyl-2-piperazin-1-yl-isobutyramide has been found to have potential applications in the field of medicine, particularly in the development of new drugs.
Propriétés
Formule moléculaire |
C10H21N3O |
|---|---|
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
N,N,2-trimethyl-2-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C10H21N3O/c1-10(2,9(14)12(3)4)13-7-5-11-6-8-13/h11H,5-8H2,1-4H3 |
Clé InChI |
PRORANLVIDINCM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)N(C)C)N1CCNCC1 |
SMILES canonique |
CC(C)(C(=O)N(C)C)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
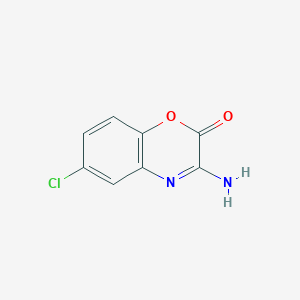

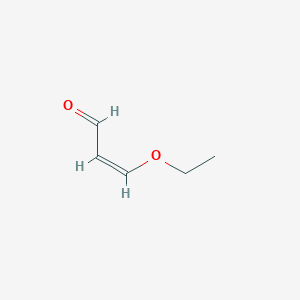
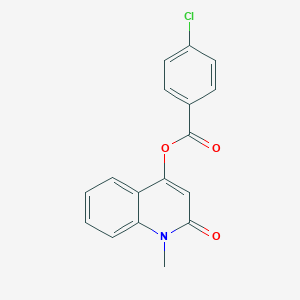
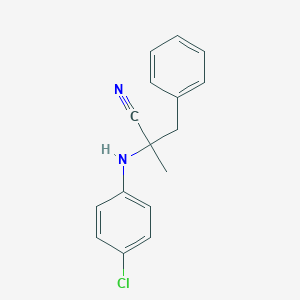
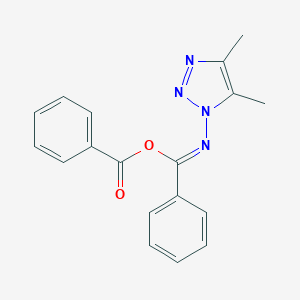
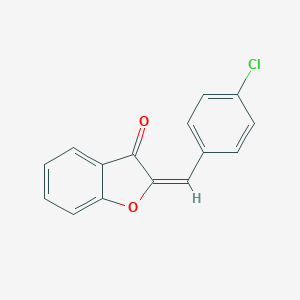
![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

